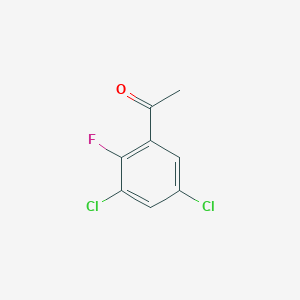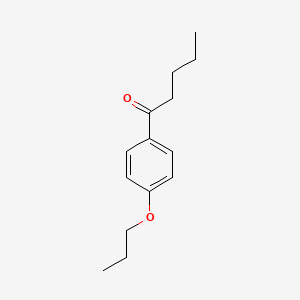
1-(4-Propoxyphenyl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-Propoxyphenyl)pentan-1-one is a chemical entity that can be associated with various research areas, including organic synthesis, material science, and medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and potential applications. These insights can be extrapolated to understand the properties and reactions of 1-(4-Propoxyphenyl)pentan-1-one.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one, which was achieved using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone with a high yield and purity . Similarly, the synthesis of 1-(propylsulfanyl)pentane derivatives was performed by condensation of 1-(propylsulfanyl)pentan-2-ol with formaldehyde and secondary amines . These methods suggest that the synthesis of 1-(4-Propoxyphenyl)pentan-1-one could also be approached through condensation reactions using appropriate aldehydes and ketones as starting materials.
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(4-Propoxyphenyl)pentan-1-one has been determined using X-ray diffraction and supported by computational methods such as HF and DFT . These studies provide detailed information on the geometrical parameters and confirm the stability of the molecules through hyper-conjugative interactions and charge delocalization. The molecular structure of 1-(4-Propoxyphenyl)pentan-1-one could be expected to show similar characteristics, with the propoxy group influencing the electronic distribution and steric hindrance.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 1-(4-Propoxyphenyl)pentan-1-one can be inferred from their interactions with various reagents and conditions. For instance, the metal complexes of Schiff base ligands, which include a pentan-2-one moiety, show significant antibacterial activity, suggesting that the ketone functionality is reactive and can form complexes with metals . This reactivity could be explored in the context of 1-(4-Propoxyphenyl)pentan-1-one to synthesize novel metal complexes with potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The FT-IR, NBO, HOMO and LUMO, MEP, and hyperpolarizability analyses provide insights into the vibrational properties, electronic structure, and reactivity of the molecules . For 1-(4-Propoxyphenyl)pentan-1-one, similar analyses could predict its physical properties such as melting point, boiling point, solubility, and chemical properties like acidity, basicity, and reactivity towards nucleophiles or electrophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry of Pre-Ignition : A study on the pre-autoignition chemistry of n-pentane and 1-pentene reveals insights into the behavior and reactivity of related compounds, including 1-(4-Propoxyphenyl)pentan-1-one. This research provides understanding into the chemical reactions at low temperatures, highlighting the similarities and differences in the reactivity and chemical analysis of intermediate species in the oxidation process (Minetti et al., 1999).
Synthesis and Antimicrobial Properties : Research on the synthesis of aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, a compound structurally similar to 1-(4-Propoxyphenyl)pentan-1-one, explores its potential use as antimicrobial additives. This study demonstrates the methods of synthesizing such compounds and testing them as antimicrobial agents, which can be informative for similar research on 1-(4-Propoxyphenyl)pentan-1-one (Dzhafarov et al., 2010).
Autoignition Studies : Autoignition studies of n-pentane and 1-pentene provide a basis for understanding the combustion and ignition properties of similar compounds. This research examines the ignition delay times, fuel consumption, and cyclic ether distributions, which are relevant for understanding the combustion characteristics of 1-(4-Propoxyphenyl)pentan-1-one (Ribaucour et al., 1998).
Decomposition and Intramolecular Interactions : Studies on the decomposition and intramolecular H-transfer isomerization reactions of the 1-pentyl radical provide insights into the behavior of similar pentanone compounds. This research offers valuable information on the chemical reactions and stability of such compounds at high temperatures (Awan et al., 2012).
Asymmetric Hydrogenations in Chemistry : The research on the application of diastereomers in rhodium-catalyzed asymmetric hydrogenations of prochiral olefins can inform the understanding of catalytic processes in compounds similar to 1-(4-Propoxyphenyl)pentan-1-one. This study contributes to the broader knowledge of chemical synthesis and catalysis (Balogh et al., 2013).
Eigenschaften
IUPAC Name |
1-(4-propoxyphenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-5-6-14(15)12-7-9-13(10-8-12)16-11-4-2/h7-10H,3-6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSMRBGHKGHINT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)OCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299880 |
Source


|
| Record name | 1-Pentanone, 1-(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propoxyphenyl)pentan-1-one | |
CAS RN |
524732-39-6 |
Source


|
| Record name | 1-Pentanone, 1-(4-propoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524732-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanone, 1-(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

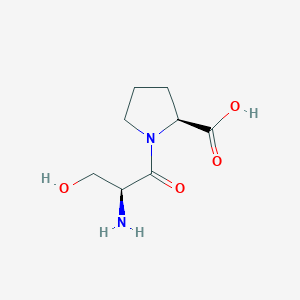
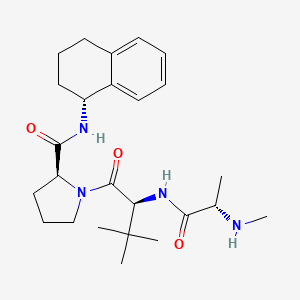
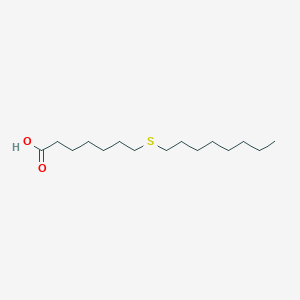
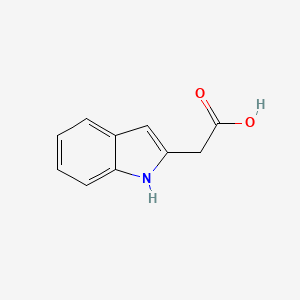
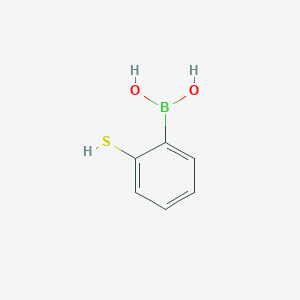
![3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B1308621.png)
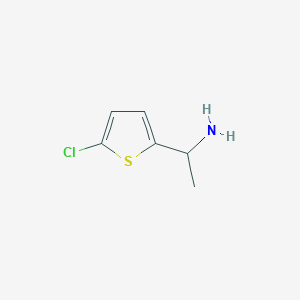
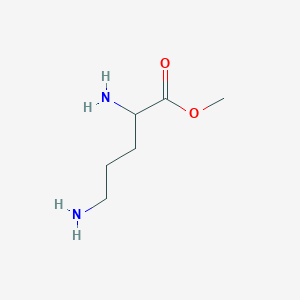
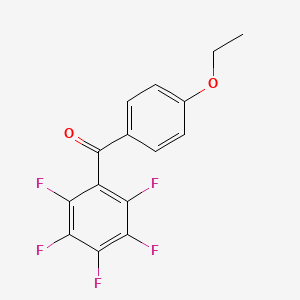
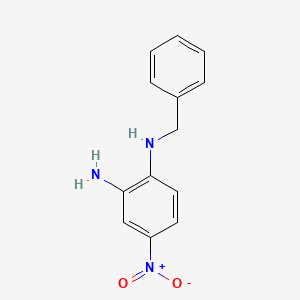
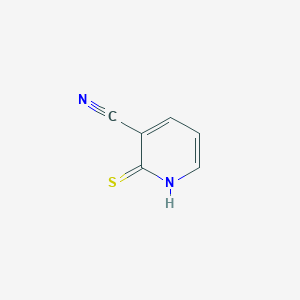
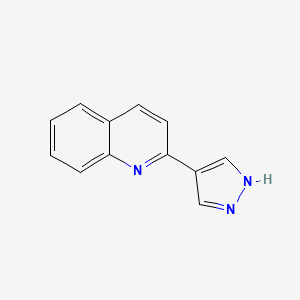
![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)
